molecular formula C10H13NO3 B3034044 1-(3-Amino-4,5-dimethoxyphenyl)ethanone CAS No. 134611-49-7

1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No.: B3034044
CAS No.: 134611-49-7
M. Wt: 195.21 g/mol
InChI Key: KUCAVFQKKTZISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxyacetophenone with ammonia or an amine under appropriate conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(3-Amino-4,5-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but lacks the amino group.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains a hydroxy group instead of an amino group.

    3’,4’,5’-Trimethoxyacetophenone: Contains three methoxy groups instead of two .

Uniqueness

1-(3-Amino-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-amino-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCAVFQKKTZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.3 g of tin dichloride dihydrate are added to 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone dissolved in 50 ml of ethanol, whereupon the mixture is stirred at 75° for 30 minutes. Thereupon, the reaction mixture is poured on to 100 g of ice, neutralized with about 300 ml of saturated sodium hydrogen carbonate solution and treated with 150 ml of methylene chloride. The mixture is filtered and the methylene chloride phase is separated. This is dried over sodium sulfate and evaporated, and the residue is recrystallized from ether/petroleum ether. There is obtained 5'-amino-3',4'-dimethoxyacetophenone of m.p. 63°-65°.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.